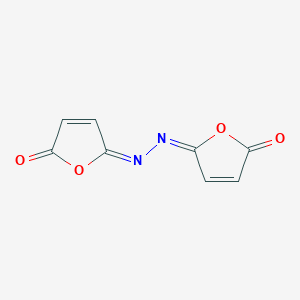
(5E,5'E)-5,5'-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) is a synthetic organic compound that features a hydrazine linkage between two furanone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) typically involves the reaction of hydrazine with furan-2(5H)-one derivatives. The reaction conditions may include:
Solvent: Common solvents such as ethanol, methanol, or water.
Temperature: The reaction may be carried out at room temperature or under reflux conditions.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions may yield hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate, hydrogen peroxide, or nitric acid.
Reducing agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example:
Oxidation: May produce furanone derivatives with additional oxygen-containing functional groups.
Reduction: May yield hydrazine derivatives or fully reduced furanone rings.
Scientific Research Applications
Chemistry
In chemistry, (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and functionalizations.
Biology
In biological research, this compound may be investigated for its potential biological activity. Hydrazine derivatives are known to exhibit various pharmacological properties, and this compound could be explored for its potential as a drug candidate.
Medicine
In medicine, (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) may be studied for its potential therapeutic applications. This could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) would depend on its specific interactions with molecular targets. This could involve:
Molecular targets: Such as enzymes, receptors, or other proteins.
Pathways involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazine derivatives: Compounds with similar hydrazine linkages.
Furanone derivatives: Compounds with similar furanone rings.
Uniqueness
(5E,5’E)-5,5’-(Hydrazine-1,2-diylidene)bis(furan-2(5H)-one) is unique due to its specific combination of hydrazine and furanone moieties. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
6990-21-2 |
|---|---|
Molecular Formula |
C8H4N2O4 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
(5E)-5-[(E)-(5-oxofuran-2-ylidene)hydrazinylidene]furan-2-one |
InChI |
InChI=1S/C8H4N2O4/c11-7-3-1-5(13-7)9-10-6-2-4-8(12)14-6/h1-4H/b9-5+,10-6+ |
InChI Key |
VKAUNIOZDUTNBR-NXZHAISVSA-N |
Isomeric SMILES |
C\1=CC(=O)O/C1=N/N=C\2/OC(=O)C=C2 |
Canonical SMILES |
C1=CC(=O)OC1=NN=C2C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


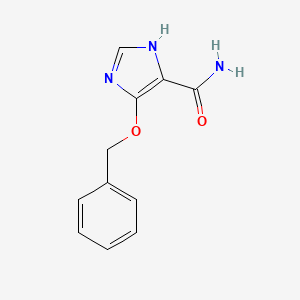
![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)
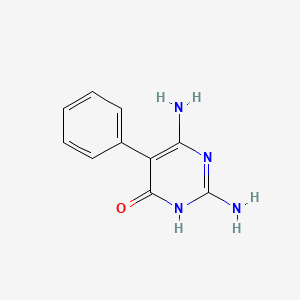
![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)
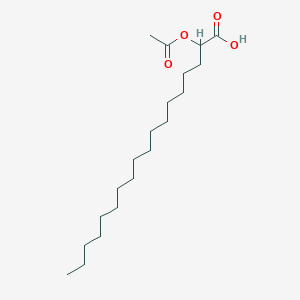

![N-[Ethoxy(phenyl)phosphoryl]-L-histidine](/img/structure/B12922348.png)
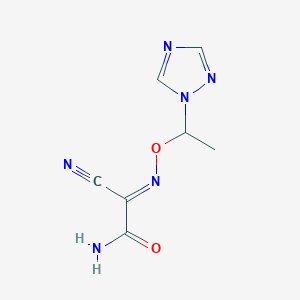

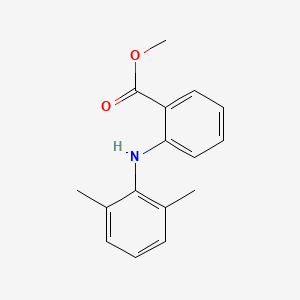
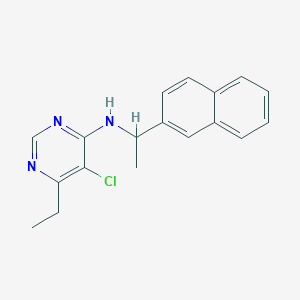
![1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B12922373.png)
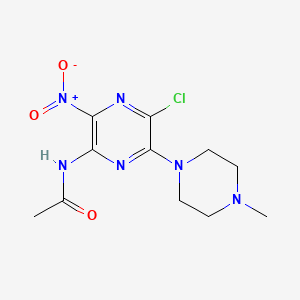
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl-](/img/structure/B12922382.png)
